4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine
Description
4-[(2-Aminoethyl)sulfonyl]-1-Boc-piperazine (CAS 192130-34-0) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a sulfonamide-linked 2-aminoethyl substituent at the 4-position. Its molecular formula is C₁₁H₂₅N₃O₂, with a molecular weight of 231.34 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules targeting neurological and antibacterial pathways. The Boc group enhances solubility and stability during synthesis, while the sulfonamide moiety facilitates interactions with biological targets such as enzymes or receptors .
Synthesis typically involves coupling reactions between Boc-protected piperazine and sulfonyl chlorides or activated carboxylic acids under mild conditions (e.g., acetonitrile with triethylamine as an acid acceptor) . Key spectral data include ESI-MS m/z: 231.3 [M+H]⁺ and ¹H-NMR signals consistent with Boc and sulfonamide functionalities .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-5-7-14(8-6-13)19(16,17)9-4-12/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGBCXLSTWQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592122 | |
| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-08-4 | |
| Record name | tert-Butyl 4-(2-aminoethanesulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step-by-Step Synthesis
-
- Diethylamine is reacted with thionyl chloride to produce di(2-chloroethyl)amine.
- Reaction conditions: Reflux for 3-5 hours.
- Molar ratio: Thionyl chloride to diethylamine is typically maintained at 3:1.
-
- The resulting di(2-chloroethyl)amine undergoes reaction with Boc anhydride under alkaline conditions.
- Reaction conditions: Maintain pH above 10 using sodium carbonate; react at 10-30 °C for at least 12 hours.
-
- The carbamate product formed is cyclized using ammonia water.
- Reaction conditions: Gradual addition of ammonia at 55-65 °C for 2-5 hours.
- Final product extraction involves ethyl acetate followed by drying and concentration under reduced pressure.
Yield and Purity
The innovative method yields approximately 175.3 g of N-Boc-piperazine from a starting amount of diethylamine, achieving a yield of about 94.3% with a purity exceeding 99.42%. This high efficiency is attributed to the use of readily available raw materials and mild reaction conditions, making it suitable for industrial applications.
Comparative Analysis of Preparation Methods
The following table summarizes the key differences between conventional and innovative preparation methods for 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine:
| Method Type | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional | Direct reaction with Boc anhydride | Low | Variable | Simple procedure | Low yield, high costs |
| Salt formation + acylation | Moderate | Moderate | Improved selectivity | Costly raw materials, health risks | |
| Innovative | Chlorination → Boc protection → Cyclization | >93 | >99 | High yield, low cost | Requires careful control of reaction conditions |
Applications
This compound serves as a crucial intermediate in synthesizing various biologically active compounds such as piperazinyl amides and derivatives with dual receptor affinities (e.g., D2 and 5-HT1A receptors). Its strategic incorporation into synthetic pathways enhances the efficiency and efficacy of drug development processes.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Major Products:
Substitution: Various substituted piperazine derivatives.
Deprotection: 4-[(2-Aminoethyl)sulfonyl]piperazine.
Scientific Research Applications
Biopharmaceutical Drug Development
The compound has been identified as a protease inhibitor, specifically in the context of cell culture processes for producing HIV-1 broadly neutralizing antibodies (bNAbs). This application highlights its role in enhancing the yield and efficacy of therapeutic proteins during production.
Biochemistry and Proteomics
In biochemical studies, 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine is utilized for its ability to inhibit Site-1 protease (S1P), an enzyme critical for cholesterol regulation. This inhibition plays a vital role in studies focused on cholesterol regulatory genes, making it a valuable tool for understanding lipid metabolism and associated disorders .
Protein Modification Studies
The compound is also employed in proteomics to covalently modify serine residues in proteins. This modification adds approximately 183.0354 Da to each modified residue, facilitating the study of protein interactions and modifications that are crucial for understanding cellular functions.
Case Study 1: Inhibition of Site-1 Protease
A study demonstrated that this compound effectively inhibits S1P activity in cellular models, leading to altered expression of sterol regulatory element-binding proteins (SREBPs). This finding underscores its potential utility in therapeutic strategies targeting cholesterol-related diseases.
Case Study 2: Protein Interaction Analysis
In another research effort, the compound was used to modify serine residues in a model protein, which allowed researchers to track changes in protein interactions under different physiological conditions. The results indicated significant alterations in binding affinities, providing insights into protein functionality and regulation.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine involves its interaction with biological targets through its amino and sulfonyl groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, influencing their activity. The Boc group provides stability during synthesis and can be removed to expose the reactive amine for further interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-[(2-Aminoethyl)sulfonyl]-1-Boc-piperazine with analogous compounds:
Structural and Functional Comparisons
Thermodynamic and Binding Properties
Biological Activity
4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine, a piperazine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, influencing cellular processes and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a sulfonamide derivative of piperazine, which is known for its role in drug development. The presence of the Boc (tert-butoxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological assays.
The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways.
Interaction with Enzymes
The compound has been shown to interact with various enzymes, including:
- Aminotransferases : It influences amino acid metabolism by modulating enzyme activity.
- Kinases : Preliminary studies suggest potential inhibitory effects on certain kinases involved in cell proliferation.
Cellular Effects
This compound affects several cellular processes:
- Cell Proliferation : It can enhance or inhibit the proliferation of different cell types depending on concentration.
- Apoptosis : The compound may induce apoptosis in cancer cells through activation of specific signaling pathways.
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dosage-dependent:
- Low Doses : Associated with beneficial effects such as enhanced metabolic activity.
- High Doses : Can lead to cytotoxicity and organ damage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Amino Acid Derivatives Formation : It undergoes metabolism through aminotransferases, leading to the formation of various metabolites that may have distinct biological activities.
| Pathway | Enzyme | Effect |
|---|---|---|
| Amino Acid Metabolism | Aminotransferases | Formation of amino acid derivatives |
| Signal Transduction | Kinases | Modulation of cell signaling |
Transport and Distribution
Understanding the transport mechanisms of this compound is crucial for assessing its bioavailability:
- Transport Proteins : The compound utilizes specific transport proteins for cellular uptake.
- Distribution : Its distribution within tissues can influence its efficacy and safety profile.
Case Studies
Several studies have investigated the biological activity of piperazine derivatives similar to this compound:
- Anticancer Activity : In vitro studies demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.
- Antimicrobial Properties : Research has indicated that similar compounds possess antimicrobial activity against a range of pathogens, supporting their development as therapeutic agents.
- Neuropharmacological Effects : Some piperazine derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
Q & A
Q. How is it incorporated into polymers or dendrimers for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
